Hederacoside C

説明

Hederacoside C has been reported in Eleutherococcus sieboldianus, Caltha palustris, and other organisms with data available.

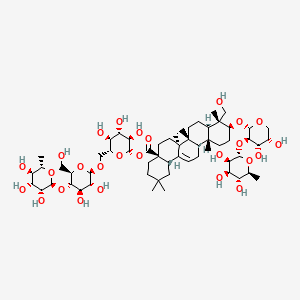

from Hedera helix (common ivy); structure in first source

Structure

2D Structure

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHDIBJJJRNDSX-MCGLQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317445 | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-03-6 | |

| Record name | Hederacoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kalopanaxsaponin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KALOPANAXSAPONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hederacoside C Biosynthesis Pathway in Hedera helix

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biosynthetic pathway of hederacoside C, a major bioactive triterpenoid saponin found in Hedera helix (common ivy). The information compiled herein is intended to serve as a technical resource, summarizing the current understanding of the enzymatic steps, relevant genes, and experimental methodologies used to elucidate this complex pathway.

Introduction

Hedera helix L. is a well-known medicinal plant, and its leaf extracts are widely used in pharmaceutical preparations to treat respiratory ailments.[1][2] The therapeutic effects of these extracts are largely attributed to their rich content of triterpenoid saponins, with this compound being a principal and often quantified biomarker for quality control.[3][4] Understanding the biosynthesis of this compound is crucial for the metabolic engineering of this high-value compound and for optimizing its production in plant-based systems.

The biosynthesis of this compound, an oleanane-type saponin, is a multi-step process that can be broadly divided into three stages: the formation of the triterpenoid backbone, a series of oxidative modifications to this backbone, and subsequent glycosylation steps.[3][5][6]

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids and sterols.[3][6] This initial step is followed by a series of oxidation and glycosylation reactions to yield the final complex saponin.

The pathway can be visualized as follows:

Caption: this compound biosynthesis pathway overview.

2.1. Triterpenoid Backbone Formation

The initial committed step in the biosynthesis of oleanane-type saponins is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid, β-amyrin.[3] This reaction is catalyzed by the enzyme β-amyrin synthase (βAS) .

2.2. Aglycone Formation: Oxidative Modifications

The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to form the aglycone hederagenin.[1][3]

-

C-28 Oxidation: The first oxidation step involves the C-28 position of β-amyrin, leading to the formation of oleanolic acid. Enzymes from the CYP716 family have been identified to catalyze this reaction in Hedera helix. Specifically, HhCYP716A409 and HhCYP716S11 have been shown to possess this oxidase activity.[1]

-

C-23 Hydroxylation: Following the formation of oleanolic acid, a hydroxyl group is introduced at the C-23 position to yield hederagenin.[1][7] This hydroxylation is carried out by enzymes belonging to the CYP72 family . In H. helix, HhCYP72D57 , HhCYP72A1140 , and HhCYP72A1141 have been identified as participating in this step.[1]

2.3. Glycosylation

The final stage in the biosynthesis of this compound involves the attachment of sugar moieties to the hederagenin aglycone. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs).[3][8] The glycosylation process is complex and results in a variety of saponin structures.

A key identified enzyme in this stage is HhUGT74AG11 , which has been shown to catalyze the transfer of a glucopyranosyl group to the C-28 position of oleanolic acid, forming oleanolic acid 28-O-glucopyranosyl ester.[8] This UGT also exhibits broad substrate specificity, acting on hederagenin as well.[8] The complete sequence of glycosylation steps leading to the specific structure of this compound is an area of ongoing research.

Quantitative Data

The accumulation of this compound can be influenced by various factors, including environmental stimuli. For instance, treatment of H. helix leaves with abscisic acid (ABA) has been shown to affect the levels of this compound.[3]

| Treatment | Time Point | Compound | Concentration Change | Reference |

| 100 µM ABA | 6 hours | Total Saponins | Peak accumulation | [3] |

| 100 µM ABA | 6 hours | This compound | Peak accumulation, then gradual decrease | [3] |

| 100 µM ABA | 12 hours | Total Saponins | Reached a trough | [3] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of transcriptomics, heterologous expression, and in vitro enzyme assays.

4.1. Identification of Candidate Genes

A common workflow for identifying genes involved in the pathway is as follows:

Caption: Workflow for gene identification and validation.

4.2. In Vitro Enzyme Activity Assay for UGTs

A representative protocol for determining the activity of a recombinant UGT, such as HhUGT74AG11, is as follows:[8]

-

Reaction Mixture (200 µL total volume):

-

50 mM Tris-HCl (pH 7.0)

-

0.1 mM MgCl₂

-

0.1 mM substrate (e.g., oleanolic acid, hederagenin)

-

1 mM UDP-Glc (UDP-glucose)

-

10 µg purified recombinant protein

-

-

Incubation: 30°C for 12 hours.

-

Reaction Termination: Addition of 200 µL of 80% methanol.

-

Negative Control: Boiled recombinant protein (100°C for 15 minutes) is used to ensure the observed activity is enzymatic.

-

Analysis: The reaction products are analyzed by techniques such as HPLC or LC-MS to identify and quantify the glycosylated products.

4.3. Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts and pharmaceutical formulations.[9][10][11][12]

-

Column: A C18 column is typically used for separation.[4][9]

-

Mobile Phase: A gradient elution is often employed, consisting of an aqueous acidic solution (e.g., phosphoric acid in water) and an organic solvent like acetonitrile.[9]

-

Detection: UV detection is commonly performed at a wavelength of around 205-220 nm.[9][12]

-

Temperature: The column temperature is maintained, for example, at 40°C.[4][9]

-

Validation: The method should be validated according to ICH guidelines for parameters such as precision, accuracy, recovery, ruggedness, and robustness.[9]

Conclusion and Future Directions

Significant progress has been made in identifying the key enzymes, particularly the CYP450s and some UGTs, involved in the biosynthesis of this compound in Hedera helix. The integration of metabolome and transcriptome analyses has proven to be a powerful approach for discovering the genes responsible for the structural diversification of these saponins.[1]

However, the complete sequence of glycosylation events leading to this compound and other complex saponins in ivy is yet to be fully elucidated. Future research will likely focus on the functional characterization of the remaining UGTs in the pathway. A comprehensive understanding of the entire biosynthetic pathway will provide a genetic toolkit for the metabolic engineering of Hedera helix or for the heterologous production of this compound and its derivatives in microbial systems, potentially leading to more sustainable and controlled production of these valuable pharmaceutical compounds.

References

- 1. Integrated metabolome and transcriptome analyses revealed key cytochrome P450 genes involved in the biosynthesis of oleanane-type saponins in Hedera helix L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. mdpi.com [mdpi.com]

- 4. Combined Approach to the Choice of Chromatographic Methods for Routine Determination of this compound in Ivy Leaf Extracts, Capsules, and Syrup [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Identification of HhUGT74AG11—A Key Glycosyltransferase Involved in Biosynthesis of Oleanane-Type Saponins in Hedera helix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 10. lsmu.lt [lsmu.lt]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Determination of α-Hederin and this compound in Extracts of Hedera helix Leaves Available in the Czech Republic and Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederacoside C: An In-depth Technical Guide on its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside C, a prominent triterpenoid saponin found in Hedera helix (common ivy), has garnered significant attention for its therapeutic potential, particularly in the realm of inflammatory diseases.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support further research and drug development initiatives.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Furthermore, emerging evidence suggests its role in the inhibition of the NLRP3 inflammasome. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3][4] This action effectively halts the downstream production of pro-inflammatory cytokines.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Three major MAPK subfamilies are involved in inflammation: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs).

Studies have demonstrated that this compound can significantly reduce the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in a dose-dependent manner.[2][4] By inhibiting the activation of these kinases, this compound disrupts the signaling cascade that leads to the expression of inflammatory mediators.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Recent research indicates that this compound can inhibit the activation of the NLRP3 inflammasome. This inhibition is achieved, at least in part, by reducing the influx of calcium (Ca2+), a critical step in NLRP3 activation.[5] By attenuating NLRP3 inflammasome activity, this compound further curtails the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Inflammatory Stimulus | This compound Concentration | Target | Effect | Reference |

| Caco-2 | - | 0.1, 1, 10 μM | MAPK/NF-κB activation | Inhibition | [6] |

| RAW 264.7 | Staphylococcus aureus | 5, 10, 50 μg/mL | Inflammatory response | Inhibition | [6] |

| RAW 264.7 | LPS | - | IL-6, IL-1β, TNF-α expression | Downregulation | [3] |

| RAW 264.7 | LPS | - | IL-10 expression | Upregulation | [3] |

| RAW 264.7 | LPS | - | p-p38, p-ERK, p-JNK, p-p65, p-IκBα | Attenuation | [2] |

Table 2: In Vivo Effects of this compound on Inflammatory Models

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| Mice | TNBS-induced colitis | 0.625, 1.25, 2.5 mg/kg (i.p.) | Alleviation of enteritis; Reduced levels of TNF-α, IL-6, IL-1β, CXCL-1, CXCL-2, CXCL-5 | |

| Mice | Staphylococcus aureus-induced mastitis | 5, 10, 50 mg/kg (i.p.) | Attenuation of breast lesions; Reduced inflammatory cell infiltration | [7] |

| Mice | Staphylococcus aureus-induced acute lung inflammation | - | Reduced pulmonary edema, white blood cells, and MPO activity | [2] |

| Mice | Ethanol-induced gastric ulcer | 50, 75 mg/kg | Protection against gastric ulcers; Reduction in TNF-α, IL-6, IL-12, and NF-κB-p65 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

Caption: this compound attenuates NLRP3 inflammasome activation.

Caption: General experimental workflow for investigating this compound.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

a. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8][9][10][11]

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[8]

b. Measurement of Cytokine Production (ELISA):

-

Collect the cell culture supernatants after treatment.

-

Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13][14][15]

c. Western Blot Analysis for Signaling Proteins:

-

Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[16]

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, and JNK.

-

After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

In Vivo TNBS-Induced Colitis Model in Mice

a. Induction of Colitis:

-

Anesthetize the mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol to induce colitis.[5][17][18][19][20] The concentration of TNBS and ethanol may vary depending on the specific protocol.

-

Monitor the mice daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

b. This compound Administration:

-

Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses, starting from the day of colitis induction and continuing for a specified duration.[7]

c. Assessment of Colitis Severity:

-

At the end of the experiment, euthanize the mice and collect the colon tissue.

-

Measure the colon length and weight.

-

Perform histological analysis of the colon tissue sections stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Conduct a myeloperoxidase (MPO) assay on the colon tissue homogenates to quantify neutrophil infiltration.

NLRP3 Inflammasome Activation Assay

a. Cell Priming and Activation:

-

Prime bone marrow-derived macrophages (BMDMs) or other suitable cells with LPS (e.g., 500 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2][21][22]

-

Pre-treat the primed cells with this compound for 1 hour.

-

Activate the NLRP3 inflammasome by treating the cells with a second stimulus, such as ATP (e.g., 2-5 mM) for 30-60 minutes or nigericin (e.g., 5-10 μM) for 30-60 minutes.[1][2][21][23][24][25]

b. Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.

c. Western Blot for Caspase-1 Cleavage:

-

Lyse the cells and collect the supernatants.

-

Perform Western blot analysis on both the cell lysates and supernatants to detect the cleaved (active) form of caspase-1 (p20 subunit).

Conclusion

This compound presents a compelling profile as a potent anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a range of inflammatory conditions. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. biomatik.com [biomatik.com]

- 15. nanopartikel.info [nanopartikel.info]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 18. KoreaMed Synapse [synapse.koreamed.org]

- 19. criver.com [criver.com]

- 20. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 21. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 23. Assay of Inflammasome Activation [bio-protocol.org]

- 24. mdpi.com [mdpi.com]

- 25. Hederasaponin C ameliorates chronic obstructive pulmonary disease pathogenesis by targeting TLR4 to inhibit NF-κB/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Hederacoside C: A Deep Dive into its Respiratory System Bioactivity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hederacoside C, a triterpenoid saponin found in Hedera helix (common ivy), has a long history of use in traditional medicine for treating respiratory ailments.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay of anti-inflammatory, mucolytic, and bronchodilatory activities. This technical guide provides an in-depth overview of the biological activity of this compound on the respiratory system, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel respiratory therapeutics.

Mechanism of Action

This compound exerts its effects on the respiratory system primarily through the modulation of key signaling pathways involved in inflammation and mucus production. The two major pathways identified are the Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) - Specificity Protein-1 (Sp1) pathway and the Toll-like Receptor (TLR) - Nuclear Factor-kappa B (NF-κB) - MAPK pathway.

Inhibition of the EGFR-MAPK-Sp1 Signaling Pathway

Overproduction of the mucin MUC5AC is a hallmark of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Epidermal growth factor (EGF) is a potent inducer of MUC5AC expression in airway epithelial cells. This compound has been shown to inhibit EGF-induced MUC5AC expression by targeting multiple steps in the EGFR signaling cascade.[2][3]

The proposed mechanism involves the following steps:

-

Inhibition of EGFR Phosphorylation: this compound inhibits the initial activation of the pathway by reducing the phosphorylation of the EGF receptor.

-

Downregulation of Downstream Kinases: This leads to a subsequent decrease in the phosphorylation of downstream signaling molecules, including MEK1/2 and ERK1/2 (p44/42), and p38 MAPK.[2]

-

Suppression of Sp1 Nuclear Translocation: The inhibition of the MAPK pathway ultimately prevents the nuclear translocation of the transcription factor Sp1.

-

Reduced MUC5AC Gene Expression: As Sp1 is a key transcription factor for the MUC5AC gene, its reduced nuclear presence leads to a decrease in MUC5AC mRNA and subsequent protein expression.[2]

Modulation of the TLRs/NF-κB/MAPK Signaling Pathway

Bacterial infections, such as those caused by Staphylococcus aureus, can trigger acute lung inflammation. This compound has demonstrated potent anti-inflammatory effects in this context by modulating the Toll-like receptor (TLR)-mediated inflammatory response.[1]

The proposed mechanism is as follows:

-

Suppression of TLR2 and TLR4 Expression: this compound suppresses the protein expression of TLR2 and TLR4, which are key pattern recognition receptors that recognize bacterial components.

-

Inhibition of NF-κB Activation: By downregulating TLRs, this compound prevents the activation of the downstream NF-κB signaling pathway. This is evidenced by the reduced phosphorylation of IκB-α and the subsequent decrease in the nuclear translocation of the p65 subunit of NF-κB.

-

Inhibition of MAPK Signaling: this compound also attenuates the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[1]

-

Altered Cytokine Production: The inhibition of these pro-inflammatory signaling pathways leads to a downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), and an upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

References

- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederacoside C: A Technical Examination of its Antibacterial and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside C, a prominent triterpenoid saponin isolated from Hedera helix (common ivy), has been investigated for a range of pharmacological activities. While often broadly categorized as having antibacterial and antiviral potential, this technical guide consolidates current scientific evidence to provide a nuanced understanding of its efficacy. The data presented herein indicates that this compound's primary role in combating bacterial infections is not direct antimicrobial action, but rather a potent modulation of the host's inflammatory response. Direct antiviral effects of this compound have not been substantiated in available research; however, structurally related saponins found in Hedera helix have demonstrated notable antiviral activity. This document provides a comprehensive overview of the current data, detailed experimental methodologies, and the key signaling pathways involved.

Antibacterial Properties of this compound

Current research suggests that the antibacterial reputation of Hedera helix extracts is not directly attributable to this compound. Studies on purified this compound have not demonstrated significant direct bactericidal or bacteriostatic activity. Instead, its efficacy in the context of bacterial infections lies in its profound anti-inflammatory capabilities, which mitigate the pathological consequences of the host's response to infection.

Quantitative Data on Antibacterial Activity

No significant Minimum Inhibitory Concentration (MIC) values for purified this compound against common bacterial pathogens have been reported in the reviewed literature. However, studies on crude extracts of Hedera helix and its fractions provide context.

Table 1: Minimum Inhibitory Concentration (MIC) of Hedera helix Extracts and Fractions

| Extract/Fraction | Bacterial Strain | MIC (µg/mL) | Reference |

| Ethanolic Ivy Leaves Extract | Staphylococcus aureus | >1000 | [1] |

| Escherichia coli | >1000 | [1] | |

| Pseudomonas aeruginosa | >1000 | [1] | |

| Klebsiella pneumoniae | >1000 | [1] | |

| Saponin-Rich Fraction | Staphylococcus aureus | >1000 | [1] |

| Escherichia coli | >1000 | [1] | |

| Pseudomonas aeruginosa | >1000 | [1] | |

| Klebsiella pneumoniae | >1000 | [1] | |

| Phenolic-Rich Fraction | Staphylococcus aureus | 125 | [1] |

| Escherichia coli | 250 | [1] | |

| Pseudomonas aeruginosa | 500 | [1] | |

| Klebsiella pneumoniae | 250 | [1] | |

| Immature Fruit Extract | Staphylococcus aureus | 78 | [2] |

| Listeria monocytogenes | 150 | [2] | |

| Flower Extract | Staphylococcus aureus | 150 | [2] |

| Listeria monocytogenes | 150 | [2] |

It is important to note that the saponin-rich fraction, which would contain this compound, showed no significant antibacterial activity.

Mechanism of Action: Anti-inflammatory Response to Bacterial Stimuli

This compound exerts its beneficial effects during bacterial infections by suppressing the host's inflammatory cascade, which, when uncontrolled, can lead to tissue damage. The primary mechanism involves the inhibition of key signaling pathways activated by bacterial components.[3][4]

-

Toll-Like Receptor (TLR) Signaling: this compound has been shown to suppress the expression of TLR2 and TLR4.[3][4] These receptors are critical for recognizing pathogen-associated molecular patterns (PAMPs) on bacteria like Staphylococcus aureus, initiating an inflammatory response.

-

NF-κB and MAPK Pathways: By downregulating TLRs, this compound subsequently attenuates the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK).[3][4] This leads to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

This protocol outlines the general procedure for determining the MIC of a compound against a bacterial strain.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration. Further dilute in cation-adjusted Mueller-Hinton Broth (MHB) to the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution with MHB.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB alone).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Antiviral Properties of this compound

Current scientific literature does not support the claim that this compound possesses direct antiviral activity. In fact, studies investigating the antiviral properties of Hedera helix saponins have found this compound to be inactive against the viruses tested. However, other structurally similar saponins from ivy have shown antiviral potential.

Quantitative Data on Antiviral Activity

Table 2: Antiviral Activity of Hedera helix Saponins

| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |

| This compound | Enterovirus 71 (C3 & C4a) | Vero | Inactive | [5] |

| Hederasaponin B | Enterovirus 71 (C3) | Vero | 24.77 | [5] |

| Enterovirus 71 (C4a) | Vero | 41.77 | [5] | |

| Hederasaponin F (in combination with oseltamivir) | Influenza A/PR/8 | A549 | Synergistic effect observed | [6] |

Structural and Metabolic Relationships of Hedera helix Saponins

The differing antiviral activities among ivy saponins can be attributed to subtle structural variations. This compound and Hederasaponin B, for instance, differ only by a hydroxyl group.[6] Furthermore, this compound can be metabolized in the body to α-hederin, another saponin with its own distinct bioactivities.[7] This metabolic conversion is a critical consideration in assessing the overall pharmacological profile of this compound administration.

Experimental Protocols

This protocol provides a general framework for assessing the antiviral activity of a compound.

-

Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Enterovirus 71) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-determined titer of the virus. Include cell controls (no virus, no compound) and virus controls (virus, no compound).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: The remaining viable cells are quantified. This can be done by staining with a dye such as crystal violet or neutral red, followed by solubilization of the dye and measurement of the optical density.

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which there is a 50% reduction in the cytopathic effect.

Conclusion

The available scientific evidence indicates that this compound does not possess direct, potent antibacterial or antiviral properties. Its role in the context of bacterial infections is primarily as an anti-inflammatory agent, mitigating the host's immune response through the downregulation of the TLR2/TLR4-mediated NF-κB and MAPK signaling pathways. While other saponins from Hedera helix, such as Hederasaponin B, have demonstrated antiviral activity, this compound itself appears to be inactive. For drug development professionals and researchers, this distinction is critical. Future research should focus on the anti-inflammatory applications of this compound and further investigate the antiviral potential of other, structurally related saponins from Hedera helix.

References

- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability Characteristics of Hederacoside C

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a prominent triterpenoid saponin extracted from Hedera helix (ivy) leaves. Understanding these characteristics is crucial for its application in research and pharmaceutical development.

Solubility Profile

This compound is a large, complex glycoside, which dictates its solubility in various solvents. It is generally soluble in polar organic solvents but has limited solubility in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in different solvent systems.

| Solvent System | Concentration | Reference |

| Dimethylformamide (DMF) | ~15 mg/mL | [1][2] |

| Ethanol | ~10 mg/mL | [1][2] |

| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [1][2] |

| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][2] |

| Water | Soluble | [3] |

| Methanol | Slightly Soluble (sonication may be required) | [4][] |

| Pyridine | Sparingly Soluble | [] |

Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer.[1]

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound involves preparing a stock solution and then making serial dilutions.

Materials:

-

This compound (crystalline solid)

-

Solvents of choice (e.g., DMSO, ethanol, DMF, water)

-

Vortex mixer

-

Sonication bath

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Accurately weigh a known amount of this compound.

-

Transfer the solid to a volumetric flask.

-

Add a small amount of the desired solvent to dissolve the compound. Sonication can be used to aid dissolution, particularly for solvents like methanol.[4]

-

Once dissolved, dilute to the final volume with the solvent.

-

For aqueous buffer solubility, first, dissolve this compound in DMF to create a concentrated stock solution.[1]

-

Then, dilute the DMF stock solution with the aqueous buffer (e.g., PBS, pH 7.2) to the desired concentration.[1]

The following diagram illustrates a general workflow for preparing this compound solutions.

Stability Characteristics

The stability of this compound is dependent on its physical state (solid or in solution) and storage conditions.

Quantitative Stability Data

The table below outlines the stability of this compound under various conditions.

| Physical State | Storage Condition | Duration of Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [1] |

| In Solution (for analytical purposes) | Room Temperature | Up to 24 hours | [4] |

| In Solution | Room Temperature | 5 hours | [6] |

| In Solution | Refrigerated (4°C) | 1 week | [6] |

Note: It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Experimental Protocols for Stability Assessment

Stability testing of this compound is typically performed using chromatographic methods to quantify its degradation over time. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

A. HPLC Method for Stability Analysis

-

Column: ACE – C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile and water (29:71 v/v).[4][7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 10 µL.[4]

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

-

At specified time points, inject the samples into the HPLC system.

-

Quantify the peak area of this compound and compare it to the initial time point to determine the percentage of degradation.

B. HPTLC Method for Stability Analysis

-

Stationary Phase: Pre-coated silica gel 60 F254 glass sheets.[4][7]

-

Mobile Phase: Anhydrous formic acid/acetone/methanol/ethyl acetate (4:20:20:30 v/v/v/v).[4][7]

-

Saturation Time: The chromatographic chamber and plate should be saturated for about 30 minutes.[7]

-

Migration Distance: 70 mm.[7]

-

Detection: Wavelength scanning performed in daylight.[7]

The following diagram outlines a typical experimental workflow for assessing the stability of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 14216-03-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Ivy Leaf Extract this compound 10% BP EP USP CAS 14216-03-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. mdpi.com [mdpi.com]

- 6. chemrj.org [chemrj.org]

- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of Hederacoside C: A Technical Guide to Its Traditional Medicinal Uses and Pharmacological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside C, a triterpenoid saponin, is a key bioactive compound found predominantly in plants of the Hedera genus. For centuries, extracts from these plants have been a cornerstone of traditional medicine in Europe and Asia for treating a variety of ailments, most notably respiratory conditions.[1] This technical guide provides a comprehensive overview of the traditional medicinal applications of this compound-containing plants, supported by modern scientific evidence of its pharmacological activity. The document details the signaling pathways modulated by this compound, presents quantitative data from pertinent studies, and outlines the experimental protocols used to generate this data.

This compound-Containing Plants and Their Traditional Uses

While several species within the Hedera genus contain this compound, two stand out for their historical and medicinal significance: Hedera helix and Hedera nepalensis.[2][3]

Hedera helix (Common Ivy)

Hedera helix, native to Europe and Western Asia, is the most well-documented source of this compound.[4] Traditional European and Chinese medicine have long utilized ivy leaf extracts for their therapeutic properties.

Traditional Applications of Hedera helix

-

Respiratory Ailments: The most prominent traditional use of Hedera helix is in the treatment of respiratory conditions.[5] It is employed as an expectorant to help clear mucus from the airways in cases of bronchitis and asthma. Its antispasmodic properties are also utilized to relieve coughing.[5]

-

Anti-inflammatory: Ivy leaf extracts have been traditionally used to reduce inflammation, both internally for respiratory tract inflammation and externally for skin conditions.

-

Antimicrobial: In folk medicine, Hedera helix has been applied for its purported antimicrobial effects against various pathogens.

Hedera nepalensis (Himalayan Ivy)

Hedera nepalensis, found in the Himalayan region, is another significant source of this compound.[3] It shares many of the traditional medicinal uses of its European counterpart and has some unique applications.

Traditional Applications of Hedera nepalensis

-

Respiratory Conditions: Similar to Hedera helix, Himalayan ivy is used in traditional medicine to treat respiratory issues, including cough and bronchitis.[1]

-

Pain and Inflammation: It is traditionally used to alleviate joint pain and other inflammatory conditions.[1]

-

Infections and Skin Conditions: Traditional remedies include the use of Hedera nepalensis for treating infections and various skin ailments.[1]

-

Diabetes: In some traditional practices, extracts of Hedera nepalensis are used to help manage diabetes.[6]

Quantitative Data on this compound

The following tables summarize key quantitative data from scientific studies on the this compound content in plants, its pharmacokinetic properties, and its pharmacological effects.

This compound Content in Hedera Species

| Plant Species | This compound Content (% of dry mass) | Reference |

| Hedera nepalensis | 0.40 - 4.01% | [3][7] |

| Hedera helix | Not specified in the same format, but known to be a primary source. | [4] |

Pharmacokinetics of this compound in Rats

| Parameter | Intravenous Administration (3, 12.5, and 25 mg/kg) | Oral Administration (12.5, 25, and 50 mg/kg) | Reference |

| Clearance | 1.46 - 2.08 mL/min/kg | - | [5] |

| Volume of Distribution (steady state) | 138 - 222 mL/kg | - | [5] |

| Absolute Oral Bioavailability (F) | - | 0.118 - 0.250% | [5] |

In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of S. aureus-Induced Lung Inflammation

| Treatment Group | Wet-to-Dry Lung Weight Ratio | Myeloperoxidase (MPO) Activity (U/g tissue) | Reference |

| Control | Undisclosed in abstract | Undisclosed in abstract | [8] |

| S. aureus only | Undisclosed in abstract | Undisclosed in abstract | [8] |

| S. aureus + this compound | Significantly reduced compared to S. aureus only | Significantly reduced compared to S. aureus only | [8] |

In Vitro Effects of this compound on Pro-inflammatory Cytokine Gene Expression

| Cytokine | Effect of this compound | Signaling Pathway Implicated | Reference |

| IL-6 | Downregulation | TLRs, NF-κB, MAPK | [8][9][10] |

| IL-1β | Downregulation | TLRs, NF-κB, MAPK | [8][9][10] |

| TNF-α | Downregulation | TLRs, NF-κB, MAPK | [8][9][10] |

| IL-10 | Upregulation | TLRs | [8][10] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key inflammatory and cellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the inflammatory response triggered by pathogens like Staphylococcus aureus. It achieves this by suppressing the activation of Toll-like receptors (TLRs), which are crucial for initiating the innate immune response. This, in turn, leads to the downregulation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK). The inhibition of these pathways results in a decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increased expression of the anti-inflammatory cytokine IL-10.[8][9]

Regulation of Mucin Gene Expression

In the context of respiratory health, this compound has been found to modulate the expression of the MUC5AC mucin gene, which is often overexpressed in inflammatory airway diseases. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By suppressing the phosphorylation of EGFR, this compound blocks the downstream activation of the MAPK pathway (MEK1/2, ERK1/2, and p38). This, in turn, prevents the nuclear translocation of the transcription factor Specificity protein 1 (Sp1), a key regulator of MUC5AC gene expression.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesis of methodologies described for the quantitative analysis of this compound in plant extracts and pharmaceutical formulations.[1][6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., ACE C18, 150 mm × 4.6 mm, 5.0 µm).

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 71:29 v/v). The exact ratio may be optimized depending on the specific column and system.

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

Standard Preparation:

-

Accurately weigh approximately 6 mg of this compound analytical standard into a 100 mL volumetric flask.

-

Add 10 mL of methanol and sonicate for 15 minutes at room temperature to dissolve.

-

After cooling to room temperature, bring the volume up to the mark with water to achieve a final concentration of 60 µg/mL.

-

-

Sample Preparation (Ivy Leaf Extract):

-

Accurately weigh approximately 28 mg of the extract into a 100 mL volumetric flask.

-

Add 10 mL of methanol and sonicate for 15 minutes at room temperature.

-

After cooling, bring the volume up to the mark with water.

-

Filter all samples and standards through a 0.45 µm membrane filter before injection.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample is determined by comparing the peak area with that of the standard.

Western Blot Analysis of MAPK Phosphorylation

This protocol is based on the methodology described for investigating the effect of this compound on MAPK signaling.[13][14]

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW264.7 macrophages or NCI-H292 airway epithelial cells) in a suitable medium.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Stimulate the cells with an appropriate agonist (e.g., LPS or EGF) for a short period (e.g., 15 minutes) to induce MAPK phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of p38, ERK, and JNK, or a housekeeping protein like GAPDH or β-actin.

-

NF-κB Luciferase Reporter Assay

This protocol is a generalized procedure based on standard methods for assessing NF-κB activation.[4][15][16][17][18]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW264.7) in an appropriate medium.

-

Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After a recovery period post-transfection, pre-treat the cells with various concentrations of this compound for a defined time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB activity in the treated groups relative to the untreated control.

-

Conclusion

This compound, a prominent bioactive compound in Hedera helix and Hedera nepalensis, has a rich history of use in traditional medicine, particularly for respiratory ailments. Modern scientific research has begun to elucidate the molecular mechanisms underlying these traditional uses, demonstrating that this compound modulates key inflammatory signaling pathways, including NF-κB and MAPK. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this natural compound. Continued investigation into the pharmacology of this compound and the plants that contain it may lead to the development of novel and effective therapies for a range of inflammatory conditions.

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Simultaneous Quantification of this compound and α-hederin in Hedera Nepalensis K.Koch Using HPLC-UV | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. js.vnu.edu.vn [js.vnu.edu.vn]

- 8. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Hederacoside C from Hedera helix Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and quantification of Hederacoside C from the leaves of Hedera helix (Common Ivy). The protocols detailed below are based on established scientific literature and are intended to guide researchers in the efficient isolation and analysis of this pharmacologically significant triterpenoid saponin.

Introduction

Hedera helix L. is a well-known medicinal plant, and its leaf extracts are widely used in pharmaceutical preparations, primarily for the treatment of respiratory ailments. The therapeutic effects of ivy leaf extracts are largely attributed to their rich content of triterpenoid saponins, with this compound being a principal bioactive component.[1][2] this compound, along with its hydrolysis product α-hederin, has demonstrated a range of biological activities, including anti-inflammatory, spasmolytic, and secretolytic properties.[3][4] The extraction and quantification of this compound are critical steps in the research, development, and quality control of herbal medicines derived from Hedera helix.

Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Various techniques, from conventional solvent extraction to modern, enhanced methods, have been successfully employed.

Conventional Extraction Methods

a) Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period.

-

Protocol:

-

Grind dried Hedera helix leaves to a fine powder.

-

Suspend the powdered leaves in methanol (99.8%) at a solid-to-solvent ratio of 1:15 (w/v).[5]

-

Allow the mixture to stand for seven days at room temperature, with occasional agitation.[5]

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.[5]

-

b) Soxhlet Extraction: This method provides a more exhaustive extraction compared to maceration by continuously passing fresh, hot solvent over the plant material.

-

Protocol:

-

Place the powdered Hedera helix leaves in a thimble within the main chamber of the Soxhlet apparatus.

-

Fill the distilling flask with ethanol (99.8%).[5]

-

Heat the solvent to reflux. The solvent vapor travels to the condenser, liquefies, and drips back into the chamber containing the plant material.

-

Continue the extraction for approximately 15 hours.[5]

-

Concentrate the ethanolic extract under reduced pressure.[5]

-

Modern Extraction Methods

a) Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.

-

Optimized Protocol:

b) Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, resulting in a rapid extraction process.

-

Optimized Protocol:

c) Supercritical Fluid Extraction (SFE): This green technology employs a supercritical fluid, typically CO2, as the extraction solvent.

-

Protocol:

Purification of this compound

Following initial extraction, further purification steps are often necessary to isolate this compound.

-

Solvent Precipitation:

-

Column Chromatography:

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.

-

HPLC Protocol:

-

Sample Preparation: Accurately weigh the dried extract (approximately 28 mg) and dissolve it in a 100 mL volumetric flask with 10 mL of methanol, followed by sonication for 15 minutes. Dilute to volume with water.[10]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., ACE C18, 150 mm x 4.6 mm, 5.0 µm).[10]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a mixture of acetonitrile and water (29:71 v/v) can be effective.[10][11] Another mobile phase consists of 10 mM ammonium acetate at pH 8.5 and acetonitrile.

-

Flow Rate: 1.0 to 1.5 mL/min.[11]

-

Column Temperature: 30-40°C.

-

Detection: UV detection at 205 nm or 220 nm.

-

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with that of a certified reference standard.

-

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature | Time | Key Findings | Reference |

| Maceration | 99.8% Methanol | 1:15 | Room Temperature | 7 days | A simple but time-consuming method. | [5] |

| Soxhlet | 99.8% Ethanol | - | Reflux Temperature | 15 hours | More exhaustive than maceration. | [5] |

| Ultrasound-Assisted | 80% Ethanol | 1:20 | 50°C | 60 min | Higher yield of saponins compared to conventional methods. | [1][2] |

| Microwave-Assisted | 80% Ethanol | - | 50°C | 10 min | The most suitable method for saponin extraction with high efficiency. | [3][6] |

| Supercritical Fluid | Supercritical CO2 with 70% Ethanol | - | 45°C | 80 min | A green technology with high purity of the final product. | [7] |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, which underlies its therapeutic effects.

Anti-inflammatory Effects via MAPK/NF-κB Pathway

This compound exerts anti-inflammatory effects by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

Intrinsic Apoptosis Pathway in Cancer Cells

In osteosarcoma cells, this compound has been found to induce apoptosis through the intrinsic pathway.[8] It upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases 9 and 3, and ultimately, programmed cell death.[8]

Regulation of Mucin Gene Expression

This compound can reduce the expression of the MUC5AC mucin gene, which is often overexpressed in inflammatory airway diseases. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR)-MAPK-Specificity protein-1 (Sp1) signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]

- 5. Alpha-hederin, but not this compound and hederagenin from Hedera helix, affects the binding behavior, dynamics, and regulation of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Hederacoside C Extraction for Pharmaceutical Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside C, a triterpenoid saponin, is a primary bioactive compound found in the leaves of Hedera helix (common ivy). It is recognized for its therapeutic potential, particularly in the treatment of respiratory ailments, owing to its anti-inflammatory and bronchodilatory properties. The efficacy of phytopharmaceutical products containing this compound is directly linked to its concentration in the extract. Therefore, optimizing the extraction process is a critical step in ensuring the quality and therapeutic effectiveness of the final product.

These application notes provide a comprehensive overview of various methods for extracting this compound, with a focus on maximizing yield and purity. Detailed protocols for promising extraction techniques and subsequent quantification are presented to aid researchers in developing robust and efficient extraction strategies.

Extraction Methodologies: A Comparative Overview

Several techniques have been explored for the extraction of this compound from Hedera helix leaves. The choice of method significantly impacts the extraction efficiency, time, solvent consumption, and overall yield. This section compares conventional and modern extraction techniques, with quantitative data summarized for easy reference.

Conventional Extraction Methods

Traditional methods such as maceration and Soxhlet extraction have been historically used for saponin extraction. While straightforward, these methods often require long extraction times and large volumes of solvents, and the heat involved in Soxhlet extraction can potentially degrade thermolabile compounds.

Modern Extraction Methods

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These methods offer improved efficiency, reduced extraction times, and lower solvent consumption, making them more environmentally friendly and suitable for industrial applications.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cell structure, enhancing solvent penetration and facilitating the release of bioactive compounds.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant matrix, leading to the partitioning of analytes from the sample into the solvent. The rapid and localized heating can significantly accelerate the extraction process. Research suggests that MAE is a highly suitable method for saponin extraction, demonstrating high extraction efficiency.[1][2]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The properties of a supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction. This method is known for its ability to yield pure extracts without residual organic solvents.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key parameters and yields for different this compound extraction methods.

| Extraction Method | Key Parameters | This compound Yield / Total Saponin Content (TSC) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Temperature: 50°C, Time: 60 min, Ultrasound Amplitude: 40%, Solvent: 80% Ethanol, Plant to Solvent Ratio: 1:20 (w/v) | Higher TSC and amounts of this compound achieved under these optimal conditions.[3][4] | [3][4] |

| Microwave-Assisted Extraction (MAE) | Temperature: 50°C, Time: 10 min, Solvent: 80% Ethanol | TSC: 77.6 ± 1.7 mg DE/gDM | [1] |

| Supercritical Fluid Extraction (SFE) with Response Surface Methodology (RSM) | Extraction Time: 3 min, Extraction Temperature: 150°C, Sample/Solvent Ratio: 1:55 g/mL (using 50% ethanol as solvent) | Saponin Yield: 1.879% |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from Hedera helix leaves using ultrasound assistance.

Materials and Equipment:

-

Dried and powdered Hedera helix leaves

-

80% Ethanol (v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Analytical balance

Procedure:

-

Weigh 10 g of dried, powdered Hedera helix leaves and place them in a 250 mL beaker.

-

Add 200 mL of 80% ethanol to achieve a 1:20 plant material to solvent ratio (w/v).

-

Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Set the ultrasound amplitude to 40% and the temperature to 50°C.

-

Sonicate the mixture for 60 minutes.

-

After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Dry the extract completely under vacuum and store at 4°C for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

Objective: To extract this compound from Hedera helix leaves using microwave assistance.

Materials and Equipment:

-

Dried and powdered Hedera helix leaves

-

80% Ethanol (v/v)

-

Microwave extraction system

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus

-

Analytical balance

Procedure:

-

Weigh 5 g of dried, powdered Hedera helix leaves and place them in a microwave extraction vessel.

-

Add 100 mL of 80% ethanol.

-

Seal the vessel and place it in the microwave extraction system.

-

Set the extraction temperature to 50°C and the extraction time to 10 minutes.

-

After the extraction is complete, allow the vessel to cool to room temperature.

-

Filter the mixture to separate the plant debris.

-

Centrifuge the filtrate at 4000 rpm for 10 minutes.

-

Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 50°C.

-

Dry the resulting extract under vacuum and store at 4°C.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in the obtained extracts.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (29:71, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by diluting with the mobile phase.

-

Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in methanol. Sonicate for 15 minutes to ensure complete dissolution. Dilute the solution with the mobile phase to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating specific cellular signaling pathways, primarily those involved in inflammation and respiratory function.

Anti-inflammatory Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades. It can suppress the expression of Toll-like receptors 2 and 4 (TLR2 and TLR4), which are crucial in initiating the inflammatory response to pathogens.[5][6] Downstream of these receptors, this compound attenuates the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[5][6]

Caption: this compound inhibits inflammatory pathways.

Regulation of Mucin Gene Expression

In the context of respiratory diseases, excessive mucus production is a significant pathological feature. This compound has been found to modulate the expression of MUC5AC, a major mucin gene. It achieves this by inhibiting the Epidermal Growth Factor Receptor (EGFR)-MAPK-Specificity protein-1 (Sp1) signaling pathway.[8][9][10] By suppressing this pathway, this compound can help to normalize mucus production in the airways.

Caption: this compound regulates mucin expression.

Distinction from α-Hederin's Mechanism

It is important to note that while both this compound and α-hederin are major saponins in ivy leaf extract, their mechanisms of action can differ. For instance, α-hederin has been shown to affect the β2-adrenergic receptor signaling pathway, which is relevant for its bronchodilatory effects.[11][12][13][14] In contrast, studies indicate that this compound does not significantly influence this particular pathway.[11][12][13][14] This highlights the specific and distinct pharmacological profiles of the individual saponins within the extract.

Conclusion